Cas no 302964-24-5 (Asatinib Impurity 2)
Asatinib Impurity 2 Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- Dasatinib IMpurity 2
- 2-AMino-N-(2-chloro-6-Methylphenyl)thiazole-5-carboxiMide)
- 2-Amino-5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazole, 2-Amino-5-[(6-chloro-o-tolyl)carbamoyl]-1,3-thiazole
- 2-AMino-N-(2-chloro-6-Methylphenyl)-5-thiazolecarboxaMide
- 5-ThiazolecarboxaMide,2-aMino-N-(2-chloro-6-Methylphenyl)
- Dasatinib Int N-2
- 2-amino-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide
- 2-amino-N-(2-cliloro-6-metliylplienyl)thiazole-5-carboxamide
- 2-aminothiazole-5-carboxylic acid (2-chloro-6-methylphenyl)amide
- N-(2-chloro-6-methylphenyl)-2-amino-5-thiazolecarboxamide
- 2-Amino-N-(2-chloro-6-methylphenyl)thiazole -5-carboxamide
- AKOS015897308
- AS-17462
- UNII-VG8Y584N6R
- F14963
- 2-amino-N-(2-chloro-6-methyl phenyl)-5-thiazole carboxamide
- BCP10605
- CS-0020987
- VG8Y584N6R
- 302964-24-5
- A2773
- 5-Thiazolecarboxamide, 2-amino-N-(2-chloro-6-methylphenyl)-; 2-Amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide; 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
- MFCD10000630
- 5-Thiazolecarboxamide, 2-amino-N-(2-chloro-6-methylphenyl)-
- AC-8512
- SY039790
- DTXSID80619972
- Q-101346
- NS00001917
- SCHEMBL1540030
- Asatinib Impurity 2
-
- MDL: MFCD10000630
- Inchi: 1S/C11H10ClN3OS/c1-6-3-2-4-7(12)9(6)15-10(16)8-5-14-11(13)17-8/h2-5H,1H3,(H2,13,14)(H,15,16)
- InChI Key: VVOXTERFTAJMAA-UHFFFAOYSA-N
- SMILES: CC1=CC=CC(Cl)=C1NC(=O)C1=CN=C(N)S1
Computed Properties
- Exact Mass: 267.02300
- Monoisotopic Mass: 267.023
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 7
- XLogP3: 2.8
- Topological Polar Surface Area: 96.2A^2
Experimental Properties
- Color/Form: Powder
- Density: 1.474
- Melting Point: 208.0 to 212.0 deg-C
- Boiling Point: 362°C at 760 mmHg
- Flash Point: 172.7±26.5 °C
- Refractive Index: 1.714
- PSA: 96.25000
- LogP: 3.59360
Asatinib Impurity 2 Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
Asatinib Impurity 2 Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
Asatinib Impurity 2 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2773-5G |
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |
302964-24-5 | >98.0%(GC)(T) | 5g |
¥180.00 | 2024-04-16 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151199-1G |
Asatinib Impurity 2 |
302964-24-5 | >98.0% | 1g |
¥79.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151199-250mg |
Asatinib Impurity 2 |
302964-24-5 | >98.0% | 250mg |
¥29.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151199-25g |
Asatinib Impurity 2 |
302964-24-5 | >98.0% | 25g |
¥646.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A151199-5G |
Asatinib Impurity 2 |
302964-24-5 | >98.0% | 5g |
¥185.90 | 2023-09-04 | |
| Alichem | A059003557-25g |
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |
302964-24-5 | 95% | 25g |
$168.54 | 2023-09-02 | |
| Chemenu | CM190333-10g |
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |
302964-24-5 | 95% | 10g |
$107 | 2021-08-05 | |
| Chemenu | CM190333-25g |
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |
302964-24-5 | 95% | 25g |
$201 | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A842349-1g |
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide |
302964-24-5 | 95% | 1g |
110.70 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-IH727-200mg |
Asatinib Impurity 2 |
302964-24-5 | 98% | 200mg |
61CNY | 2021-05-10 |
Asatinib Impurity 2 Suppliers
Asatinib Impurity 2 Related Literature
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
Additional information on Asatinib Impurity 2
Asatinib Impurity 2: Chemical Profile and Recent Research Applications
Asatinib Impurity 2, a chemically significant derivative with the CAS number 302964-24-5, has garnered considerable attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, plays a pivotal role in the synthesis and quality control of Asatinib, a well-known tyrosine kinase inhibitor used in the treatment of certain cancers. The detailed exploration of Asatinib Impurity 2 not only enhances our understanding of its molecular interactions but also contributes to the development of more effective and safer therapeutic agents.
The chemical structure of Asatinib Impurity 2 (CAS no. 302964-24-5) is meticulously defined by its molecular formula and sequence of functional groups. This impurity, arising during the manufacturing process of Asatinib, exhibits distinct spectroscopic and chromatographic behaviors that distinguish it from the main analyte. Analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to identify and quantify this impurity accurately. These methods are crucial for ensuring compliance with regulatory standards and maintaining the integrity of pharmaceutical products.
In recent years, research on Asatinib Impurity 2 has expanded beyond its role as a mere byproduct. Studies have begun to uncover its potential pharmacological activities, which may have implications for drug design and development. For instance, investigations suggest that certain derivatives of Asatinib Impurity 2 could exhibit inhibitory effects on specific kinases, offering a new avenue for therapeutic intervention. Such findings highlight the importance of impurities not only as quality control markers but also as sources of novel pharmacophores.
The synthesis of Asatinib Impurity 2 involves complex organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been optimized to produce this impurity in high yield and purity. These synthetic strategies are essential for both academic research and industrial applications, where scalability and reproducibility are paramount. The development of efficient synthetic routes also contributes to cost reduction and environmental sustainability in pharmaceutical manufacturing.
From a biochemical perspective, Asatinib Impurity 2 interacts with biological targets in ways that provide valuable insights into drug-receptor binding mechanisms. Computational modeling techniques, such as molecular dynamics simulations and docking studies, have been utilized to predict the binding affinity and orientation of this impurity with its target proteins. These computational approaches complement experimental data obtained from enzyme inhibition assays and cell-based assays, providing a comprehensive understanding of its biological activity.
The regulatory landscape governing the use of Asatinib Impurity 2 is shaped by guidelines established by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations emphasize the need for stringent quality control measures to ensure that impurities do not compromise the safety or efficacy of pharmaceutical products. Manufacturers must adhere to Good Manufacturing Practices (GMP) to minimize impurity formation during production processes. Additionally, post-marketing surveillance is conducted to monitor any potential adverse effects associated with trace amounts of Asatinib Impurity 2 in final drug formulations.
Recent advancements in analytical chemistry have enabled more sophisticated detection methods for Asatinib Impurity 2. Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) offer enhanced sensitivity and resolution, allowing for precise quantification even at trace levels. These improvements in analytical technology are critical for meeting increasingly stringent regulatory requirements and ensuring that pharmaceutical products meet their intended therapeutic goals.
The impact of Asatinib Impurity 2 on drug development extends to its role as a reference standard for quality control purposes. Pharmaceutical companies utilize this impurity in calibration curves and validation protocols to ensure the accuracy of analytical methods used in routine testing. By establishing robust quality control procedures based on well-characterized impurities like Asatinib Impurity 2, manufacturers can enhance product consistency and patient safety.
Ongoing research into Asatinib Impurity 2 continues to reveal new insights into its chemical behavior and potential applications beyond traditional pharmaceutical uses. For example, studies are exploring its utility in material science applications, where its unique structural properties could be leveraged for developing novel materials with specific functionalities. Such interdisciplinary approaches underscore the versatility of compounds like Asatinib Impurity 2 and highlight their broader scientific significance.
In conclusion, Asatinib Impurity 2 (CAS no. 302964-24-5) represents more than just a chemical byproduct; it is a compound with multifaceted applications in research, development, and quality control within the pharmaceutical industry. The continued study of this impurity not only advances our understanding of drug metabolism and interactions but also contributes to innovation in synthetic chemistry and analytical methodologies. As research progresses, it is likely that new applications for Asatinib Impurity 2 will emerge, further solidifying its importance in both academic and industrial settings.
302964-24-5 (Asatinib Impurity 2) Related Products
- 863127-77-9(Dasatinib monohydrate)
- 21452-14-2(2-amino-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide)
- 649737-48-4(5-Thiazolecarboxamide, 2-amino-N,4-dimethyl-N-(2-phenylethyl)-)
- 351437-81-5(N-(2-Amino-6-methyl-benzothiazol-5-yl)-acetamide)
- 302962-49-8(Dasatinib)
- 14998-02-8(Thiazolo[4,5-d]pyrimidin-7(6H)-one,2-(phenylamino)-)
- 176179-11-6(2-amino-1,3-thiazole-5-carbohydrazide)
- 21452-18-6(5-Thiazolecarboxamide,2,4-dimethyl-N-phenyl-)
- 52499-04-4(2-Amino-1,3-thiazole-5-carboxamide)
- 56-40-6(Glycine)